5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde
Beschreibung
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde (CAS: 588678-17-5) is a halogenated benzaldehyde derivative featuring a bromine substituent at the 5-position of the benzene ring and a 3-chlorobenzyl ether group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing non-peptide CCR5 antagonists for HIV-1 inhibition . Its structural uniqueness lies in the combination of electron-withdrawing substituents (Br, Cl) and the aldehyde functional group, which enhances reactivity in nucleophilic additions and condensation reactions.
Eigenschaften
IUPAC Name |
5-bromo-2-[(3-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRZEPVGIQZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
The mode of action of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde involves reactions at the benzylic position. This compound can undergo free radical bromination, nucleophilic substitution, and oxidation. The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions.
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests it may influence pathways involving benzylic compounds
Action Environment
The action of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde can be influenced by various environmental factors For instance, the rate of its reactions may vary depending on the presence of other compounds, pH levels, temperature, and other conditions
Biologische Aktivität
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde is a synthetic organic compound with notable potential in medicinal chemistry. It belongs to the class of substituted benzaldehydes and is characterized by a bromine atom at the 5th position and a 3-chlorobenzyl ether group at the 2nd position of the benzaldehyde ring. This compound has garnered interest due to its potential biological activities, particularly in developing antiviral and anticancer agents.
The molecular formula of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde is C14H10BrClO2, with a molecular weight of 325.6 g/mol. Its structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis. The compound's electrophilic nature due to the aldehyde group and nucleophilic sites from halogen substituents enhance its reactivity, facilitating multiple transformations.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that benzaldehyde derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. In vitro assays demonstrated that certain analogs of benzaldehyde derivatives have IC50 values below 5 μM, indicating potent cytotoxic effects against cancer cells .
Antiviral Activity
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde has been explored for its antiviral properties. It is hypothesized that the compound may interact with viral enzymes or receptors, potentially inhibiting viral replication. Similar compounds have been shown to disrupt viral life cycles by targeting specific pathways essential for viral entry or replication .
Study on Anticancer Efficacy
In a recent study, derivatives of substituted benzaldehydes were tested against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The results indicated that certain derivatives exhibited significant growth inhibition, with some compounds showing an IC50 below 10 μM. The structure-activity relationship (SAR) analysis revealed that halogen substitutions enhanced biological activity .
Study on Antiviral Mechanism
A study focusing on the antiviral potential of benzaldehyde derivatives highlighted their ability to inhibit viral replication in vitro. The researchers noted that these compounds could interfere with key viral enzymes, thereby reducing viral load in infected cells. The findings suggest that 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde may possess similar mechanisms worth further exploration .
Table: Summary of Biological Activities
| Biological Activity | Assessed Compounds | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Anticancer | Benzaldehyde Derivatives | <10 | Induction of apoptosis |
| Antiviral | Benzaldehyde Derivatives | Not specified | Inhibition of viral replication |
Vergleich Mit ähnlichen Verbindungen
Halogen-Substituted Benzyl Ether Analogs
The substitution pattern on the benzyl ether group significantly influences physical properties and reactivity. Key analogs include:
Key Observations :
- Positional Effects : The 3-chloro analog (target compound) exhibits higher HPLC purity (99.7%) compared to 2- or 4-chloro analogs (95%) .
- Melting Points : The 3-chloro derivative has a moderate melting point (100–102°C), while dichloro or bromo analogs may exhibit higher melting points due to increased molecular symmetry and halogen interactions.
- Retention Time : In reverse-phase HPLC, the 3-chloro analog elutes at 17.28 min, suggesting intermediate polarity compared to analogs with electron-withdrawing groups like nitro (e.g., 4m in ).
Oxime Derivatives
Conversion of the aldehyde group to oxime derivatives enhances biological activity, particularly as organophosphorus reactivators:
Key Observations :
- Electron-Withdrawing Groups : The 3,5-difluoro analog (4j) shows superior enzyme reactivation potency (IC${50}$ ~10 µM) compared to nitro-substituted analogs (4m, IC${50}$ ~15 µM), likely due to enhanced hydrogen-bonding capacity .
- Thermal Stability : Higher melting points in nitro (4m: 140–142°C) and difluoro (4j: 120–122°C) derivatives correlate with increased crystallinity from polar substituents.
Trifluoromethyl and Heteroaromatic Analogs
Introduction of trifluoromethyl or heterocyclic groups alters lipophilicity and metabolic stability:
Key Observations :
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
